molecular formula C25H19ClN2O8S B11651390 Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11651390
M. Wt: 542.9 g/mol
InChI Key: BYSZHNLXVXOAKL-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of a benzofuran ring, a nitrobenzamido group, and a chlorobenzenesulfonyl group

Preparation Methods

The synthesis of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The chlorobenzenesulfonyl group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE lies in its combined structural features, which contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C25H19ClN2O8S

Molecular Weight

542.9 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-13-10-19(14-21(22)23)27(37(33,34)20-11-6-17(26)7-12-20)24(29)16-4-8-18(9-5-16)28(31)32/h4-14H,3H2,1-2H3

InChI Key

BYSZHNLXVXOAKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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